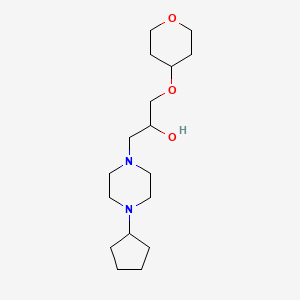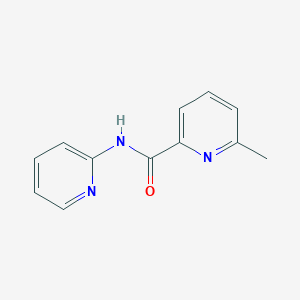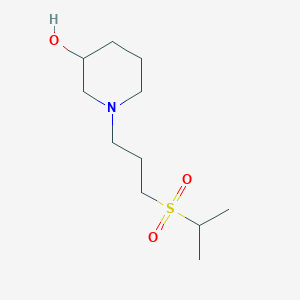![molecular formula C17H14N2O3 B6640955 [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone, also known as FHQ1, is a compound that has been synthesized and studied for its potential therapeutic properties.
作用机制
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. In inflammation research, this compound has been shown to reduce inflammation and pain in animal models of arthritis.
实验室实验的优点和局限性
One advantage of using [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its high purity and specificity for certain enzymes and proteins. This allows for more precise investigation of its effects on cellular processes. However, one limitation of using this compound is its potential toxicity at high doses, which must be carefully monitored in experiments.
未来方向
There are many potential future directions for research involving [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone. In cancer research, further investigation into the mechanisms of this compound's anti-tumor effects could lead to the development of new cancer therapies. In neurodegenerative disease research, more studies are needed to determine the optimal dosing and delivery methods for this compound in order to maximize its therapeutic potential. In inflammation research, this compound could be further studied as a potential treatment for other inflammatory conditions such as asthma and inflammatory bowel disease. Overall, the potential therapeutic properties of this compound make it an exciting area of research for many different fields.
合成方法
The synthesis of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone involves the reaction of 2-acetylfuran and 2-aminobenzophenone in the presence of a palladium catalyst. The resulting product is then reacted with 3-hydroxyazetidine to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation in animal models of Alzheimer's disease. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-11-9-19(10-11)17(21)13-8-15(16-6-3-7-22-16)18-14-5-2-1-4-12(13)14/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXHHZCATUXHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)

![tert-butyl 3-(benzylamino)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate;hydroiodide](/img/structure/B6640912.png)
![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)